N-Veratrylidene-M-toluidine

Description

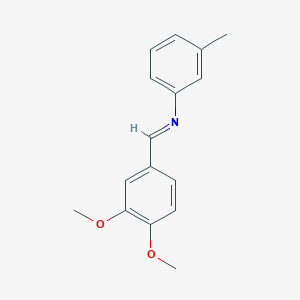

N-Veratrylidene-M-toluidine (CAS 82363-23-3) is a Schiff base derived from the condensation of m-toluidine (3-methylaniline) and a veratraldehyde derivative (3,4-dimethoxybenzaldehyde). The compound features a methoxy-substituted aromatic ring (veratrylidene group) linked via an imine bond to the nitrogen of m-toluidine.

Properties

CAS No. |

82363-23-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)methanimine |

InChI |

InChI=1S/C16H17NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |

InChI Key |

FNFVAJBCNITRNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Veratrylidene-M-toluidine can be synthesized through a condensation reaction between veratraldehyde and m-toluidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Veratrylidene-M-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the Schiff base can yield the corresponding amine.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-Veratrylidene-M-toluidine has several applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Veratrylidene-M-toluidine involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Veratrylidene-M-toluidine with structurally related N-alkylated and N-functionalized m-toluidine derivatives , highlighting substituents, properties, and applications based on available evidence:

Key Findings from Comparative Analysis:

Synthetic Methods: N-Alkylated derivatives (e.g., N-Ethyl-m-toluidine) are typically synthesized via nucleophilic substitution using alkyl halides (e.g., ethyl bromide) under controlled conditions to avoid explosive pressures . Functionalized derivatives (e.g., cyanoethyl or hydroxyethyl groups) involve stepwise alkylation or ethoxidation .

Reactivity :

- N-Methyl and N-Ethyl derivatives undergo diazotization but require immediate reduction to avoid decomposition of nitroso intermediates .

- Dimethyl derivatives exhibit strong electron-donating capacity, forming stable charge-transfer complexes with acceptors like menadione (vitamin K₃) .

Applications: Dyes: Ethyl and hydroxyethyl derivatives are precursors for disperse dyes (e.g., Disperse Blue 106) . Coordination Chemistry: Dimethyl derivatives serve as ligands in metal complexes due to their electron-rich nitrogen . Safety: Most toluidine derivatives are toxic (H301, H331) and carcinogenic (H351), requiring stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.